N-[2-(1H-indol-3-yl)ethyl]-N'-(pyridin-4-yl)ethanediamide
Description
N-[2-(1H-Indol-3-yl)ethyl]-N'-(pyridin-4-yl)ethanediamide is a synthetic diamide derivative featuring a tryptamine backbone (indole-ethyl moiety) linked via an ethanediamide bridge to a pyridin-4-yl group. The indole and pyridine moieties are common pharmacophores in drug design, influencing binding affinity and pharmacokinetics .
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-N'-pyridin-4-yloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c22-16(17(23)21-13-6-8-18-9-7-13)19-10-5-12-11-20-15-4-2-1-3-14(12)15/h1-4,6-9,11,20H,5,10H2,(H,19,22)(H,18,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEGIREHCEUNVTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C(=O)NC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-N’-(pyridin-4-yl)ethanediamide typically involves the coupling of tryptamine with a pyridine derivative. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction is usually carried out in an inert atmosphere, such as nitrogen, and at room temperature to ensure high yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for N-[2-(1H-indol-3-yl)ethyl]-N’-(pyridin-4-yl)ethanediamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-N’-(pyridin-4-yl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: Both the indole and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-3-carboxylic acid, while reduction of the pyridine ring can produce piperidine derivatives.
Scientific Research Applications
N-[2-(1H-indol-3-yl)ethyl]-N’-(pyridin-4-yl)ethanediamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-N’-(pyridin-4-yl)ethanediamide involves its interaction with specific molecular targets. The indole moiety can interact with serotonin receptors, while the pyridine ring can bind to nicotinic acetylcholine receptors . These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Substituent Effects on Enzyme Inhibition
- PDAT (N-[2-(1H-indol-3-yl)ethyl]-N′,N′-dimethylpropane-1,3-diamine): This tryptamine derivative inhibits indolethylamine-N-methyltransferase (INMT) noncompetitively. Its dimethylated propane-1,3-diamine side chain enhances inhibitory potency compared to PAT (N-[2-(1H-indol-3-yl)ethyl]propane-1,3-diamine), which lacks methyl groups. This highlights the critical role of N-alkylation in modulating enzyme interaction .
Pyridine Isomerism and Electronic Effects
- 4-Methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide: This analog () contains a pyridin-2-yl group, where the nitrogen’s position influences electronic properties and hydrogen-bonding patterns.
Trifluoromethyl and Piperidine Modifications
- N-[2-(1-Methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidinyl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide : The trifluoromethyl group increases lipophilicity and metabolic stability, while the piperidine ring introduces basicity. The target compound lacks these features, suggesting differences in bioavailability and target engagement .
Key Research Findings and Implications
N-Alkylation and Rigidity : Methylation (as in PDAT) or rigid bridges (as in the target compound) enhance target specificity by restricting conformational flexibility .
Pyridine Position Matters : Pyridin-4-yl’s para nitrogen may optimize aromatic interactions compared to ortho isomers, influencing binding to enzymes like INMT or viral proteases .
Amide vs.
Biological Activity
N-[2-(1H-indol-3-yl)ethyl]-N'-(pyridin-4-yl)ethanediamide is a compound that combines an indole moiety with a pyridine group, which is of significant interest in medicinal chemistry due to its potential biological activities. This compound has been studied for its therapeutic properties, particularly in the context of cancer and other diseases.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₈H₂₃N₃ |
| Molecular Weight | 297.40 g/mol |
| CAS Number | Not available |
Anticancer Properties
Recent studies have indicated that compounds containing indole and pyridine structures exhibit significant anticancer activities. The mechanism of action often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. For instance, a study demonstrated that derivatives of indole can inhibit various cancer cell lines by modulating pathways involved in cell survival and proliferation.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Kinases : Many indole derivatives act as kinase inhibitors, which are crucial in signaling pathways that regulate cell division and survival.
- Modulation of Apoptotic Pathways : The compound may enhance the expression of pro-apoptotic factors while inhibiting anti-apoptotic proteins, leading to increased cancer cell death.
- Anti-inflammatory Effects : Indole derivatives often show anti-inflammatory properties, which can contribute to their anticancer effects by reducing tumor-associated inflammation.
Case Studies
- Study on Indole Derivatives : A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of indole-based compounds against breast cancer cells. The results showed that these compounds could significantly reduce cell viability and induce apoptosis .
- Pyridine Compounds in Cancer Therapy : Research has also shown that pyridine derivatives possess anticancer properties, particularly in targeting specific receptors involved in tumor growth. The combination of indole and pyridine could enhance these effects, making this compound a promising candidate for further investigation .
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is useful to compare it with other related compounds:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
